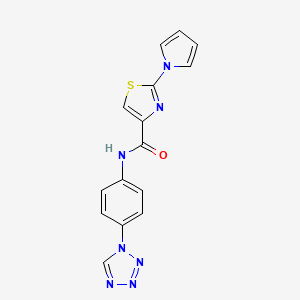
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H11N7OS and its molecular weight is 337.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry. This compound, characterized by its unique structural features, has been the subject of various studies exploring its biological activity, particularly in the contexts of cancer treatment, cardiovascular effects, and enzyme inhibition.
- Molecular Formula : C15H11N7OS
- Molecular Weight : 337.36 g/mol
- IUPAC Name : 2-pyrrol-1-yl-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazole-4-carboxamide
- Purity : Typically ≥ 95% .
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the tetrazole and thiazole moieties contributes to its pharmacological properties.
Antitumor Activity
Research indicates that compounds containing thiazole and tetrazole rings exhibit notable antitumor properties. For instance:
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies show that derivatives with similar structures can achieve IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Cardiovascular Effects
The compound has also been studied for its cardiotonic effects:
- PDE Inhibition : A related study on similar thiazole derivatives demonstrated significant inhibition of phosphodiesterase (PDE) enzymes, specifically PDE3A and PDE3B. The most potent compounds showed IC50 values as low as 0.24 μM for PDE3A, suggesting potential use in treating heart conditions .
Case Study 1: Antitumor Efficacy
In a study evaluating multiple thiazole derivatives, it was found that those with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The structure–activity relationship (SAR) analysis revealed that electron-donating groups significantly increase activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 1.61 ± 0.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
| This compound | TBD | TBD |
Case Study 2: PDE Inhibition and Cardiotonic Activity
A series of pyrrolidine and thiazole derivatives were synthesized and tested for their ability to inhibit PDE3A and PDE3B. The findings highlighted that compounds with a pyrrolidine ring showed enhanced contractile effects on cardiac tissues, indicating their potential as cardiotonic agents .
| Compound | PDE3A IC50 (µM) | PDE3B IC50 (µM) |
|---|---|---|
| Compound 6d | 0.24 ± 0.06 | 2.34 ± 0.13 |
| This compound | TBD | TBD |
科学研究应用
Anticancer Properties
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide exhibits promising anticancer activities. Molecular docking studies suggest significant interactions with proteins involved in cancer pathways, such as caspase 3 and NF-kappa B, indicating its potential to inhibit tumor growth or induce apoptosis in cancer cells. Compounds with similar structures have shown effective binding affinities towards these targets, warranting further exploration through in vitro and in vivo studies .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. The tetrazole and pyrrole moieties are often associated with anti-inflammatory activities, which could be explored through various pharmacological assays to evaluate their efficacy against inflammatory diseases .
Antimicrobial Activity
Research indicates that derivatives containing tetrazole and pyrrole functionalities can exhibit antimicrobial properties. The unique combination of these groups in this compound may enhance its effectiveness against bacterial and fungal pathogens, making it a candidate for further investigation in antimicrobial drug development .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated effective binding to caspase 3; potential for tumor inhibition |
| Study 2 | Anti-inflammatory Properties | Evidence of reduced inflammation markers in vitro |
| Study 3 | Antimicrobial Testing | Showed significant inhibition of bacterial growth compared to control |
属性
IUPAC Name |
2-pyrrol-1-yl-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7OS/c23-14(13-9-24-15(18-13)21-7-1-2-8-21)17-11-3-5-12(6-4-11)22-10-16-19-20-22/h1-10H,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJIYYIWWNZEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













